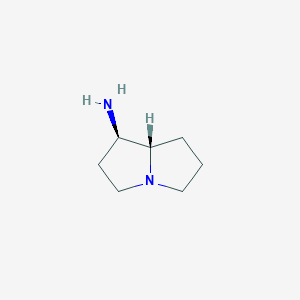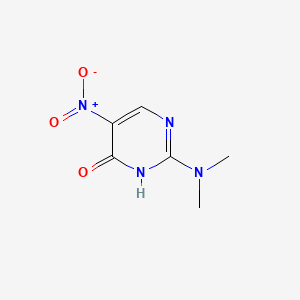
Oleoyl tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Oleoyl tyrosine is a tyrosine derivative.
Applications De Recherche Scientifique
Behavioral and Cognitive Effects
Studies have explored the potential of tyrosine, a precursor to the neurotransmitter dopamine, to influence psychological functioning. It has been observed that tyrosine intake may positively affect behavior and cognition, particularly under demanding situational conditions such as extreme weather or cognitive load. While some research indicates no significant effects of tyrosine on exercise performance, cognitive studies suggest that tyrosine may counteract decrements in working memory and information processing, possibly by restoring depleted brain catecholamine levels (Hase, Jung, & Rot, 2015).
Cognitive Performance under Stress
Tyrosine's role in maintaining cognitive performance during extended periods of wakefulness or stress has been investigated. Research indicates that tyrosine administration can mitigate performance decline on psychomotor tasks and reduce lapse probability on high-event-rate vigilance tasks. These effects, lasting around 3 hours, highlight tyrosine's potential in counteracting performance decrements associated with prolonged work and sleep loss (Neri et al., 1995).
Cognitive Flexibility Enhancement
Studies on tyrosine's effect on cognitive flexibility, which is crucial for adapting to changing circumstances and is believed to be modulated by dopamine, have shown promising results. Research demonstrates that tyrosine supplementation can facilitate cognitive flexibility by reducing the costs associated with switching between tasks, indicating its potential in enhancing cognitive control in high-demand situations (Steenbergen, Sellaro, Hommel, & Colzato, 2015).
Alleviation of Stress-Induced Effects
Research has also delved into tyrosine's potential in mitigating physiological and behavioral effects induced by stress. One study focusing on cardiovascular stress revealed that tyrosine could increase pulse pressure and enhance cognitive activation, as evidenced by an increase in auditory event-related potential amplitude. These findings suggest tyrosine's ability to modulate the body's response to stress (Dollins, Krock, Storm, Wurtman, & Lieberman, 1995).
Propriétés
Numéro CAS |
147732-57-8 |
|---|---|
Formule moléculaire |
C7H5BrO2S |
Poids moléculaire |
0 |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h9-10,18-21,25,29H,2-8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b10-9-/t25-/m0/s1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Synonymes |
N-Oleoyl-L-tyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide](/img/new.no-structure.jpg)





